molecular formula C7H7NO B8793828 (S)-3-Oxiranyl-pyridine

(S)-3-Oxiranyl-pyridine

Cat. No. B8793828
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04988714

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|

Inputs

Step One
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCOCC
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04988714

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|

Inputs

Step One
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCOCC
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04988714

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|

Inputs

Step One
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCOCC
Name
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.